1-Formylcyclohexane-1-carboxylic acid

Description

Significance of Functionalized Cyclohexane (B81311) Carboxylic Acid Scaffolds in Organic Synthesis

Functionalized cyclohexane rings are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. The rigid, three-dimensional structure of the cyclohexane scaffold provides a robust framework for the precise spatial orientation of functional groups, which is often crucial for molecular recognition and biological activity. The incorporation of a carboxylic acid group onto this scaffold not only imparts acidic properties but also serves as a versatile handle for a variety of chemical transformations.

Cyclohexane carboxylic acid derivatives are integral components in medicinal chemistry, where they can influence a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com The carboxylic acid group, being ionizable at physiological pH, can enhance water solubility and facilitate interactions with biological targets. mdpi.com Furthermore, the cyclohexane framework is considered a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This makes functionalized cyclohexanes attractive starting points for drug discovery programs. mdpi.com

Overview of the Chemical Structure and Its Strategic Positioning for Derivatization

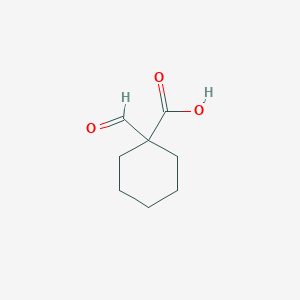

The chemical structure of 1-formylcyclohexane-1-carboxylic acid is characterized by a cyclohexane ring with two functional groups, a formyl group (-CHO) and a carboxylic acid group (-COOH), attached to the same carbon atom (C1). This geminal disubstitution pattern is of significant synthetic interest.

The strategic positioning of these two functional groups on a single carbon atom offers several advantages for derivatization:

Orthogonal Reactivity: The formyl and carboxylic acid groups exhibit distinct chemical reactivities, allowing for selective transformations. The formyl group is susceptible to nucleophilic attack and can undergo reactions such as oxidation, reduction, and the formation of imines and acetals. fiveable.me The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides, and can also participate in reduction and decarboxylation reactions. fiveable.mejackwestin.comkhanacademy.org

Chelation: The proximity of the two oxygen-containing functional groups can facilitate chelation with metal ions, which can be exploited in catalysis or for the formation of specific coordination complexes.

Stereocenter Formation: Reactions at the formyl group can lead to the formation of a new stereocenter at C1, providing a route to chiral molecules.

The cyclohexane ring itself can exist in different conformations, with the chair conformation being the most stable. wikipedia.org The substituents on the ring can occupy either axial or equatorial positions, and their relative orientation can significantly influence the molecule's reactivity and properties. pressbooks.pub In 1,1-disubstituted cyclohexanes, one substituent will be in an axial position and the other in an equatorial position. libretexts.org

Historical Context of Research on Cyclohexane Derivatives with Formyl and Carboxyl Functionalities

The study of cyclohexane and its derivatives has a rich history dating back to the late 19th century. Early investigations focused on the structure and conformations of cyclohexane, with Hermann Sachse first proposing the chair and boat conformations in 1890. wikipedia.org The industrial production of cyclohexane began with the hydrogenation of benzene (B151609), a process that is still in use today. wikipedia.org

The functionalization of the cyclohexane ring has been a long-standing area of research in organic chemistry. mdpi.comresearchgate.net The development of methods to introduce and manipulate functional groups on this saturated carbocycle has been crucial for the synthesis of a wide range of important compounds.

While specific historical accounts of this compound are not extensively documented in early literature, the development of synthetic methods for introducing formyl and carboxyl groups onto alkyl scaffolds has been a progressive endeavor. Formylation reactions, which introduce a formyl group, and carboxylation reactions have been key transformations in organic synthesis. wikipedia.org The ability to create bifunctional molecules like this compound is a testament to the advancement of synthetic methodologies that allow for precise control over the placement of multiple functional groups. The contemporary interest in such molecules is driven by the increasing demand for complex and highly functionalized building blocks in areas like medicinal chemistry and materials science. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-formylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-8(7(10)11)4-2-1-3-5-8/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUDDKWYGSCYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Formylcyclohexane 1 Carboxylic Acid

Reactions Involving the Formyl Group (–CHO)

The formyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

Oxidation to Carboxylic Acid Derivatives

The formyl group of 1-Formylcyclohexane-1-carboxylic acid can be readily oxidized to a second carboxylic acid moiety, yielding cyclohexane-1,1-dicarboxylic acid . This transformation is a common reaction for aldehydes and can be achieved using a range of oxidizing agents. organic-chemistry.org The reaction proceeds without affecting the existing carboxylic acid group, as it is already in a high oxidation state. libretexts.org Various protocols, from classic metal-based oxidants to modern metal-free systems, are effective. organic-chemistry.org

| Oxidizing Agent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification | Cyclohexane-1,1-dicarboxylic acid | A strong, classic oxidizing agent. |

| Chromium Trioxide (CrO₃) / Jones Reagent | Aqueous acetone, H₂SO₄ | Cyclohexane-1,1-dicarboxylic acid | Provides high yields for aldehyde oxidation. |

| Tollens' Reagent [Ag(NH₃)₂]⁺ | Aqueous ammonia (B1221849) | Cyclohexane-1,1-dicarboxylate | A mild oxidant, historically used as a qualitative test for aldehydes. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetonitrile | Cyclohexane-1,1-dicarboxylic acid | A mild and efficient metal-free alternative. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent, aerobic conditions | Cyclohexane-1,1-dicarboxylic acid | An organocatalytic aerobic oxidation method. organic-chemistry.org |

Reductions to Alcohol Derivatives

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group), leading to the formation of 1-(hydroxymethyl)cyclohexane-1-carboxylic acid . The key challenge in this transformation is achieving selectivity, as the carboxylic acid group is also reducible under certain conditions. libretexts.org

Mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄) , are highly effective for the selective reduction of aldehydes and ketones in the presence of carboxylic acids. libretexts.orgharvard.edu NaBH₄ is not powerful enough to reduce the less reactive carboxylic acid group.

Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the carboxylic acid. libretexts.orgharvard.edu Treatment of this compound with LiAlH₄ would result in the formation of cyclohexane-1,1-dimethanol .

| Reducing Agent | Reactive Toward Formyl Group? | Reactive Toward Carboxylic Acid? | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Yes | No | 1-(hydroxymethyl)cyclohexane-1-carboxylic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Cyclohexane-1,1-dimethanol |

| Borane (BH₃·THF or B₂H₆) | Yes | Yes | Cyclohexane-1,1-dimethanol |

Nucleophilic Additions and Condensation Reactions

A fundamental reaction of aldehydes is the nucleophilic addition to the electrophilic carbonyl carbon. pressbooks.publibretexts.org This reaction proceeds via a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield an alcohol derivative. libretexts.org The reactivity of aldehydes in these additions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. pressbooks.publibretexts.orglibretexts.org

Key examples of nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation : Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. medlifemastery.combritannica.com

Acetal (B89532) Formation : In the presence of an acid catalyst, the formyl group reacts with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used to protect the aldehyde functionality during reactions at other sites, such as the carboxylic acid group.

Wittig Reaction : The reaction with a phosphorus ylide (a Wittig reagent) replaces the carbonyl oxygen with a carbon group, forming a new carbon-carbon double bond (an alkene). britannica.com

| Nucleophile/Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| Cyanide (HCN or KCN/H⁺) | Cyanohydrin Formation | -CH(OH)CN |

| Alcohol (2 eq., H⁺ catalyst) | Acetal Formation | -CH(OR)₂ |

| Grignard Reagent (R-MgX) | Grignard Addition | -CH(OH)R (Secondary Alcohol) |

| Phosphorus Ylide (Ph₃P=CR₂) | Wittig Reaction | -CH=CR₂ (Alkene) |

Alpha-Functionalization of the Aldehyde Moiety

Standard alpha-functionalization reactions, such as aldol (B89426) condensations or alpha-halogenation, proceed via the formation of an enol or enolate intermediate. libretexts.org These reactions require the presence of at least one acidic proton on the alpha-carbon (the carbon adjacent to the carbonyl group).

In this compound, the alpha-carbon is the quaternary C1 of the cyclohexane (B81311) ring, which bears no hydrogen atoms. Consequently, it cannot form an enolate and does not undergo typical alpha-functionalization reactions like the aldol condensation. quora.comdoubtnut.com

However, aldehydes lacking alpha-hydrogens exhibit a characteristic disproportionation reaction known as the Cannizzaro reaction when treated with a strong base (e.g., concentrated NaOH). quora.comdoubtnut.com In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid. For this compound, this would result in a mixture of 1-(hydroxymethyl)cyclohexane-1-carboxylic acid and cyclohexane-1,1-dicarboxylic acid (obtained after acidic workup of the carboxylate salt).

Reactions Involving the Carboxylic Acid Group (–COOH)

The carboxylic acid group undergoes nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. Direct substitution is often difficult because the hydroxide (B78521) ion is a poor leaving group. openstax.org Therefore, reactions typically require activation of the carbonyl group, either through protonation with a strong acid catalyst or by converting the -OH into a better leaving group. openstax.org

Esterification and Amidation Processes

Esterification: The conversion of the carboxylic acid to an ester is a common and useful transformation. The most well-known method is the Fischer esterification , which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. openstax.orgjk-sci.com The reaction is an equilibrium, and can be driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.comjk-sci.com Given that the carboxylic acid in the target molecule is tertiary, steric hindrance may slow the reaction, potentially requiring more forcing conditions or alternative methods. jk-sci.comnih.gov

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To facilitate this transformation, a coupling agent is typically used. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylic acid by converting the hydroxyl group into a good leaving group. libretexts.orgchemistrysteps.com This allows the amine to act as a nucleophile and attack the carbonyl carbon, leading to the formation of the amide bond. This method is effective even for sterically hindered substrates. researchgate.netrsc.org

| Transformation | Reagents | Product Class | Key Mechanistic Feature |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed activation of the carbonyl group (Fischer Esterification). openstax.org |

| Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide | Activation of the carboxylic acid via conversion of -OH to a good leaving group. libretexts.org |

Conversion to Acid Halides and Anhydrides

More reactive carboxylic acid derivatives, such as acid halides and anhydrides, serve as versatile intermediates in organic synthesis.

Acid Halides: Carboxylic acids are readily converted to acid chlorides by treatment with thionyl chloride (SOCl₂). openstax.orglibretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution pathway where the –OH group is first converted into an acyl chlorosulfite intermediate, which is an excellent leaving group. openstax.orglibretexts.org Subsequent attack by a chloride ion yields the acid chloride. libretexts.org Other reagents used for this transformation include phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride. chemguide.co.uk

| Reagent | Formula | Byproducts | Reference |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl (gaseous) | openstax.orglibretexts.org |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | chemguide.co.uk |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | chemguide.co.uk |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | umn.edu |

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this typically requires high temperatures. openstax.org A more versatile laboratory method involves the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.orgkhanacademy.org This nucleophilic acyl substitution reaction is an effective route to both symmetrical and asymmetrical anhydrides. libretexts.org Modern synthetic methods also utilize activating agents; for instance, triphenylphosphine (B44618) oxide in combination with oxalyl chloride can catalyze the formation of anhydrides from carboxylic acids under mild conditions. nih.gov

Decarboxylation Reactions and Their Mechanisms

The structure of this compound, which possesses a formyl group (an aldehyde) on the same carbon that bears the carboxylic acid, makes it an α-formyl carboxylic acid. This structure is a tautomer of a β-keto acid. Carboxylic acids that have a carbonyl group at the β-position are particularly susceptible to decarboxylation upon heating. masterorganicchemistry.com

The mechanism for the decarboxylation of β-keto acids is thought to proceed through a cyclic, concerted six-membered transition state. masterorganicchemistry.comcsbsju.edu In this process, the carboxylic acid proton is transferred to the carbonyl oxygen while the C-C bond between the carboxyl group and the α-carbon is broken. masterorganicchemistry.comyoutube.com This concerted step results in the elimination of carbon dioxide and the formation of an enol intermediate, which then rapidly tautomerizes to the more stable keto form. masterorganicchemistry.com This pathway avoids the formation of an unstable carbanion intermediate and explains the relative ease with which this class of compounds undergoes decarboxylation. csbsju.edu

Reactions Involving the Cyclohexane Ring

The saturated cyclohexane ring is generally less reactive than the attached functional groups but can undergo functionalization under specific conditions.

Ring Functionalization (e.g., Halogenation, Hydroxylation)

Halogenation: The functionalization of the cyclohexane ring would be distinct from reactions at the α-carbon. While α-halogenation of the carboxylic acid could potentially occur via a Hell-Volhard-Zelinski-type reaction after conversion to an acid halide, msu.educhemistrysteps.com direct halogenation of the saturated ring typically proceeds through a free-radical mechanism. This process, often initiated by UV light, is generally not selective and would be expected to yield a complex mixture of mono- and poly-halogenated isomers at various positions on the cyclohexane ring.

Decarboxylative halogenation, such as in the Hunsdiecker reaction, is another pathway where the carboxylic acid is converted to a halide with the loss of CO₂, effectively replacing the carboxyl group with a halogen. libretexts.orgnih.gov

Hydroxylation: The direct hydroxylation of an unactivated C-H bond on a cyclohexane ring is a challenging chemical transformation that often requires powerful oxidizing agents or specialized catalytic systems, such as enzymatic or biomimetic catalysts. Such reactions often suffer from a lack of selectivity, similar to free-radical halogenation. The synthesis of hydroxy-cyclohexane derivatives is more commonly achieved through multi-step sequences starting from precursors like cyclohexene (B86901) or by using cycloaddition reactions to build the functionalized ring system. rsc.org

Dehydrogenation and Aromatization Studies

The conversion of a cyclohexane ring to an aromatic benzene (B151609) ring is a key industrial process known as catalytic reforming. wikipedia.org This aromatization is achieved through catalytic dehydrogenation, which involves the removal of hydrogen atoms. wikipedia.org

This transformation is typically carried out at elevated temperatures (300-500 °C) in the presence of a metal catalyst, most commonly platinum supported on a material like alumina (B75360) or ceria. wikipedia.orgnih.gov For this compound, such a process would be expected to convert the cyclohexane ring into a benzene ring. The harsh conditions required for dehydrogenation would likely induce further reactions of the formyl and carboxyl substituents, potentially leading to decarboxylation, decarbonylation, or other transformations. The aromatization of the related compound, methylcyclohexane, to toluene (B28343) is a classic example of this type of reaction. wikipedia.org

Studies on Conformational Preferences and Stereochemical Outcomes in Reactions

The chemical behavior of this compound is deeply intertwined with its three-dimensional structure. The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. wikipedia.orgmasterorganicchemistry.com The spatial arrangement of the formyl and carboxylic acid groups on this ring dictates their accessibility to reagents and, consequently, the stereochemical course of reactions. Understanding the conformational equilibrium and the steric environment of the functional groups is therefore crucial for predicting reaction pathways and outcomes.

Influence of Substituent Orientation on Reaction Pathways

In its most stable chair conformation, the twelve hydrogen atoms of cyclohexane are divided into two sets: six axial hydrogens that are perpendicular to the ring's plane and six equatorial hydrogens located around the ring's perimeter. When substituents are introduced, they replace these hydrogens in either axial or equatorial positions. For this compound, a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. These two possible chair conformations can interconvert via a process known as a ring flip.

The preferred conformation is determined by the steric bulk of the substituents. Substituents generally favor the more spacious equatorial position to avoid steric repulsion with the axial hydrogens at the C3 and C5 positions, an unfavorable interaction known as a 1,3-diaxial interaction. masterorganicchemistry.comlibretexts.org The energetic preference for the equatorial position is quantified by the conformational energy, or "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater preference for the equatorial position.

The A-value for a formyl group (-CHO) has been determined to be approximately 1.38 kcal/mol. The A-value for a carboxylic acid group (-COOH) is reported to be in the range of 1.4 to 1.7 kcal/mol. wikipedia.org Given that these values are very similar, neither conformer is strongly favored. This implies that at equilibrium, both chair conformations of this compound—one with an axial formyl group and equatorial carboxylic acid, and the other with an equatorial formyl group and axial carboxylic acid—coexist in significant populations.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CN | 0.17 |

| -OH | 0.87 |

| -COOCH₃ | 1.27 |

| -CHO | 1.38 |

| -COOH | 1.4 - 1.7 |

| -CH₃ | 1.70 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

Diastereoselective Control in Cyclohexane Derivatives

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the resulting stereoisomers are known as diastereomers. A reaction that produces a predominance of one diastereomer over others is termed diastereoselective. In the case of this compound, reactions at the formyl group, such as reduction by a hydride reagent or addition of an organometallic reagent, create a new chiral center at the C1-attached carbinol carbon.

The stereochemical outcome of such a reaction is dictated by the pre-existing structure of the cyclohexane ring. The two faces of the planar carbonyl group are diastereotopic, meaning they are chemically distinct. A reagent can approach from either the "top" face or the "bottom" face of the carbonyl. However, one of these faces is typically more sterically hindered by the rest of the molecule. Nucleophilic attack will preferentially occur from the less hindered direction, a principle known as steric approach control.

Considering the conformational equilibrium discussed previously, two competing reaction pathways exist:

Attack on the Equatorial Formyl Conformer: In the conformer where the formyl group is equatorial, the ring itself provides a steric barrier. Nucleophilic attack generally occurs preferentially from the axial face to avoid steric clash with the cyclohexane ring.

Attack on the Axial Formyl Conformer: In the conformer where the formyl group is axial, it is significantly hindered by the 1,3-diaxial hydrogens. In this case, nucleophilic attack is more likely to occur from the more accessible equatorial face.

The final ratio of diastereomeric products depends on the balance between the population of each conformer and the relative rates of attack on each. For many nucleophilic additions to substituted cyclohexanones, axial attack on the equatorial conformer is the dominant pathway, leading to the formation of the equatorial alcohol as the major product.

| Reacting Conformer | Position of -CHO | Preferred Attack Trajectory | Predicted Major Product (Diastereomer) | Rationale |

|---|---|---|---|---|

| Conformer A | Equatorial | Axial | Equatorial -CH₂OH group | Less steric hindrance from the ring framework for axial approach. |

| Conformer B | Axial | Equatorial | Axial -CH₂OH group | Avoids severe 1,3-diaxial interactions with the incoming nucleophile. |

This analysis demonstrates that the stereochemical outcome is not simple and is controlled by the subtle interplay of conformational energies and transition state stabilities. Precise control and prediction of the diastereomeric ratio often require detailed experimental studies and computational modeling for the specific substrate and reaction conditions.

1 Formylcyclohexane 1 Carboxylic Acid As a Synthetic Building Block and Precursor

Incorporation into Complex Organic Architectures

The strategic placement of both an electrophilic aldehyde and a nucleophilic carboxylic acid (or its derivatives) on a single cyclohexane (B81311) ring makes 1-formylcyclohexane-1-carboxylic acid an ideal starting point for the synthesis of complex polycyclic frameworks.

The dual functionality of this compound allows for its application in intramolecular reactions to construct fused and bridged polycyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science.

One potential approach to forming fused bicyclic systems is through an intramolecular aldol (B89426) condensation. nih.govlibretexts.orgchemistrysteps.comopenstax.org By first converting the carboxylic acid to a suitable derivative, such as an ester with a pendant ketone or aldehyde functionality, a subsequent base-catalyzed intramolecular aldol reaction can be initiated. The enolate formed on the appended chain can then attack the aldehyde of the original cyclohexane ring, leading to the formation of a new ring fused to the cyclohexane core. The stereochemical outcome of such cyclizations is often influenced by the ring size being formed and the reaction conditions. libretexts.orgopenstax.org

For the synthesis of bridged polycyclic systems, radical cyclization presents a powerful strategy. gla.ac.uk The carboxylic acid can be converted into a precursor for a radical, such as a Barton ester. The aldehyde, on the other hand, can be transformed into a radical acceptor, for instance, by conversion to an α,β-unsaturated ester. Upon initiation, a radical generated at the former carboxylic acid position can undergo an intramolecular addition to the radical acceptor, thereby forming a bridged bicyclic structure. The regioselectivity and stereoselectivity of such reactions are governed by factors like the length and flexibility of the tether connecting the radical and the acceptor.

A hypothetical reaction scheme for the formation of a fused system via intramolecular aldol condensation is presented below:

| Reactant | Reagents | Product |

|---|---|---|

| This compound derivative | 1. LDA, THF, -78 °C; 2. H3O+ | Fused bicyclic aldol product |

Bicyclic proline analogues are conformationally constrained dipeptides that have found significant applications in medicinal chemistry and peptide science. thieme-connect.demdpi.comnih.govnih.gov The rigid structure of these analogues helps in designing peptides with specific secondary structures. This compound can serve as a key precursor for the synthesis of such bicyclic proline analogues.

A plausible synthetic route involves the reductive amination of the formyl group to introduce a nitrogen atom, which can then participate in a cyclization reaction with the carboxylic acid moiety. For instance, reaction with a primary amine followed by reduction would yield a secondary amino acid. Subsequent activation of the carboxylic acid and intramolecular amide bond formation would lead to a bicyclic lactam, a core structure of many proline analogues.

The following table outlines a potential synthetic pathway:

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | R-NH2, NaBH3CN | N-substituted-1-aminomethylcyclohexane-1-carboxylic acid |

| 2 | N-substituted-1-aminomethylcyclohexane-1-carboxylic acid | DCC, DMAP | Bicyclic lactam (proline analogue) |

Precursor for Advanced Organic Materials and Fine Chemicals

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of advanced organic materials and a precursor for various fine chemicals.

As a difunctional monomer, this compound can be utilized in step-growth polymerization to produce polyesters and polyamides with unique properties. tandfonline.comfiveable.meresearchgate.net The cyclohexane ring in the backbone can impart rigidity and thermal stability to the resulting polymers. For instance, polymerization with a diol would yield a polyester, while reaction with a diamine would produce a polyamide. The aldehyde group can be either protected during polymerization and deprotected later for further functionalization, or it can be directly involved in polymerization reactions, for example, through acetal (B89532) formation with diols.

In dendrimer synthesis, this compound can be used as a branching unit. nih.govnih.govwjarr.comresearchgate.net The carboxylic acid can be reacted with the peripheral functional groups of a dendrimer core, and the aldehyde can then be used for the attachment of the next generation of monomers. This allows for the controlled, layer-by-layer growth of the dendrimer structure. Dendrimers with surface carboxylic acid or aldehyde groups, derived from this monomer, could have interesting applications in drug delivery and catalysis. researchgate.net

Beyond biomedical applications, the rigid cyclohexane core of this compound makes it a suitable building block for various non-biomedical scaffolds. For example, it can be used to synthesize molecular clips or tweezers with a pre-organized geometry for host-guest chemistry. The aldehyde and carboxylic acid groups can be functionalized with aromatic units or other binding motifs to create specific recognition sites.

Furthermore, its derivatives can be incorporated into liquid crystalline materials, where the rigid cyclohexane core can contribute to the formation of mesophases. The functional groups also allow for the tuning of the intermolecular interactions that govern the liquid crystalline behavior.

Derivatization to Other Functionality-Rich Cyclohexane Carboxylic Acids

The formyl and carboxylic acid groups of this compound can be selectively or simultaneously transformed into a wide range of other functional groups, leading to a diverse library of functionality-rich cyclohexane carboxylic acids. jackwestin.compressbooks.publibretexts.orgmsu.edukhanacademy.orgnih.govualberta.ca These derivatives can serve as valuable intermediates in organic synthesis.

The aldehyde group can undergo a variety of transformations, including:

Oxidation to a carboxylic acid, yielding cyclohexane-1,1-dicarboxylic acid.

Reduction to a hydroxymethyl group, affording 1-hydroxymethylcyclohexane-1-carboxylic acid.

Wittig reaction to form an alkene.

Grignard reaction to introduce various alkyl or aryl groups and form a secondary alcohol.

The carboxylic acid group can be converted to:

Esters through Fischer esterification. libretexts.org

Amides by reaction with amines, often mediated by coupling agents like DCC. khanacademy.org

Acid chlorides using reagents such as thionyl chloride (SOCl₂). libretexts.org

Alcohols via reduction with strong reducing agents like LiAlH₄.

The selective derivatization of one functional group while the other is protected allows for a high degree of control in the synthesis of complex molecules. For instance, the aldehyde can be protected as an acetal, allowing for reactions to be performed exclusively on the carboxylic acid group. Subsequently, deprotection of the acetal reveals the aldehyde for further transformations.

A summary of potential derivatization reactions is provided in the table below:

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Formyl | Oxidation | KMnO₄ or CrO₃ | Carboxylic acid |

| Formyl | Reduction | NaBH₄ | Hydroxymethyl |

| Formyl | Wittig Reaction | Ph₃P=CHR | Alkene |

| Carboxylic Acid | Esterification | R'OH, H⁺ | Ester |

| Carboxylic Acid | Amide Formation | R'₂NH, DCC | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Hydroxymethyl |

Synthesis of Difunctionalized or Multifunctionalized Cyclohexane Derivatives

The geminal disposition of the formyl and carboxylic acid groups on the cyclohexane ring in this compound provides a strategic advantage for the synthesis of complex cyclohexane derivatives. The distinct reactivity of each functional group can be selectively exploited to introduce a variety of substituents, leading to a wide array of difunctionalized and multifunctionalized products.

The aldehyde group can undergo a range of reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions like Wittig olefination, Grignard reactions, and aldol condensations. Similarly, the carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol. The strategic selection and sequence of these reactions allow for the controlled introduction of new functional groups.

For instance, the selective reduction of the formyl group in the presence of the carboxylic acid can yield a hydroxymethyl-substituted cyclohexane carboxylic acid. Conversely, esterification of the carboxylic acid followed by reaction of the formyl group with an organometallic reagent can lead to a cyclohexane derivative with both a tertiary alcohol and an ester functionality.

Table 1: Representative Transformations of this compound

| Reagent/Condition | Transformation of Formyl Group | Transformation of Carboxylic Acid Group | Resulting Derivative Type |

| 1. NaBH42. H3O+ | Reduction to -CH2OH | No reaction | 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid |

| 1. SOCl22. R2NH | No reaction | Conversion to -CONR2 | N,N-Dialkyl-1-formylcyclohexane-1-carboxamide |

| 1. Ph3P=CHR'2. H2/Pd-C | Olefination to -CH=CHR' then reduction to -CH2CH2R' | No reaction | 1-(Substituted ethyl)cyclohexane-1-carboxylic acid |

| 1. R'MgBr2. H3O+ | Grignard reaction to -CH(OH)R' | No reaction | 1-(Hydroxy(alkyl/aryl)methyl)cyclohexane-1-carboxylic acid |

Note: This table presents plausible synthetic transformations based on the known reactivity of aldehyde and carboxylic acid functional groups. Specific experimental data for these reactions on this compound is not extensively documented in the available literature.

The synthesis of multifunctionalized derivatives can be achieved through sequential reactions. For example, a Wittig reaction on the formyl group could be followed by the reduction of the carboxylic acid to an alcohol, resulting in a cyclohexane ring bearing both a carbon-carbon double bond and a hydroxymethyl group. Further modifications, such as epoxidation of the double bond or esterification of the alcohol, can introduce additional complexity and functionality.

Study of Related Compounds

The study of related isomers and analogues, such as 1-cyclohexene-1-carboxylic acid and 4-formylcyclohexane-1-carboxylic acid, provides valuable insights into the structure-activity relationships and synthetic potential of functionalized cyclohexanes.

1-Cyclohexene-1-carboxylic acid is an unsaturated analog that has been utilized in the synthesis of various biologically active molecules. The presence of the double bond in conjugation with the carboxylic acid group influences its reactivity and provides a handle for further functionalization through reactions such as Michael additions, Diels-Alder reactions, and various types of catalytic hydrogenations. researchgate.net The synthesis of novel cyclohexene (B86901) carboxylic acid derivatives has been explored for potential antitumor applications. researchgate.net

4-Formylcyclohexane-1-carboxylic acid is a constitutional isomer of this compound where the functional groups are in a 1,4-relationship. This separation of the formyl and carboxylic acid groups leads to different chemical properties and reactivity compared to the 1,1-disubstituted isomer. In 4-formylcyclohexane-1-carboxylic acid, the electronic interaction between the two groups is minimal. Both the cis and trans isomers of this compound exist, and their conformational preferences can influence their reactivity. The equatorial orientation of a substituent on a cyclohexane ring is generally more stable than the axial position due to reduced steric hindrance. lumenlearning.comlibretexts.orglibretexts.org

A comparative study of the 1,1- and 1,4-isomers would likely reveal differences in their synthetic utility. For instance, intramolecular reactions between the formyl and carboxylic acid groups would be more feasible in the 1,1-isomer under certain conditions, potentially leading to the formation of lactones or other cyclic structures. In contrast, the 1,4-isomer is a more linear building block, suitable for the synthesis of polymers or molecules where two functional groups need to be spatially separated. While direct comparative studies are not extensively reported, the fundamental principles of organic chemistry suggest these distinct applications based on their structural differences.

Table 2: Comparison of this compound and its Isomers

| Compound | Structure | Key Features | Potential Synthetic Applications |

| This compound | Geminal difunctional | - Both groups on the same carbon- Potential for intramolecular reactions- Steric hindrance around the substituted carbon | - Synthesis of highly substituted, compact cyclohexane derivatives- Precursor for spirocyclic compounds |

| 1-Cyclohexene-1-carboxylic acid | α,β-Unsaturated carboxylic acid | - Conjugated system- Planar geometry around the double bond- Reactive double bond | - Dienophile in Diels-Alder reactions- Michael acceptor- Precursor for various saturated and unsaturated cyclohexane derivatives |

| 4-Formylcyclohexane-1-carboxylic acid | 1,4-Disubstituted cyclohexane | - Spatially separated functional groups- Exists as cis and trans isomers- Less steric hindrance at each functional group | - Monomer for polymerization- Synthesis of linear bifunctional molecules- Linker in drug discovery |

Note: The potential synthetic applications are inferred from the structural features and general chemical principles.

Theoretical and Computational Chemistry Studies of 1 Formylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction, from which numerous properties can be derived.

The molecular orbitals (MOs) of 1-Formylcyclohexane-1-carboxylic acid arise from the linear combination of the atomic orbitals of its constituent atoms. The electronic structure is characterized by a framework of sigma (σ) bonds forming the cyclohexane (B81311) ring and the single bonds of the substituents. More localized and reactive orbitals are associated with the formyl and carboxylic acid functional groups.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms in both the formyl and carboxylic acid groups. The LUMO is anticipated to be a π* antibonding orbital primarily localized on the carbonyl group of the formyl substituent, as the aldehyde carbonyl is generally a better electron acceptor than the carboxylic acid carbonyl. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity toward other species. A smaller gap generally suggests higher reactivity. Theoretical investigations on cyclohexanone (B45756) derivatives have shown that the HOMO-LUMO gap is a crucial parameter in assessing their electronic properties and reactivity. uj.ac.za

The presence of highly electronegative oxygen atoms in both the formyl and carboxylic acid groups leads to a non-uniform distribution of electron density within the this compound molecule. This polarization is fundamental to predicting its reactivity.

Quantum chemical methods can be used to calculate the partial atomic charges, providing a quantitative measure of this electron distribution. The oxygen atoms of both the formyl and carboxylic acid groups will bear partial negative charges (δ-), while the carbonyl carbon of the formyl group and the carboxylic carbon will be electrophilic, bearing partial positive charges (δ+). The formyl proton will also be slightly acidic.

This charge distribution predicts that the most likely sites for nucleophilic attack are the carbonyl carbon of the formyl group and, to a lesser extent, the carbonyl carbon of the carboxylic acid. Electrophilic attack would be directed towards the oxygen atoms. Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and intramolecular interactions, such as hyperconjugation, which can influence the stability of different conformers. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The non-planar, chair-like structure of the cyclohexane ring is a defining feature of this compound, leading to a complex conformational landscape.

As a 1,1-disubstituted cyclohexane, this compound exists as two primary chair conformations that can interconvert via a "ring-flip". In one conformation, the formyl group is in an axial position and the carboxylic acid group is in an equatorial position. In the other, the formyl group is equatorial and the carboxylic acid group is axial. youtube.comlibretexts.org

The relative stability of these two conformers is determined by the steric strain, particularly 1,3-diaxial interactions. libretexts.orgopenstax.org These are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. The conformational preference is typically quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. msu.eduspcmc.ac.in Larger A-values indicate a stronger preference for the equatorial position.

| Substituent Group | A-Value (kcal/mol) |

|---|---|

| -CHO (Formyl) | 0.7 |

| -COOH (Carboxylic Acid) | 1.4 |

Table 1: Conformational Free Energies (A-values) for Formyl and Carboxylic Acid Substituents on a Cyclohexane Ring. msu.edu

Based on the A-values, the carboxylic acid group has a stronger preference for the equatorial position than the formyl group. msu.edu Therefore, the most stable conformation of this compound is predicted to be the one where the carboxylic acid group is equatorial and the formyl group is axial. The energy difference between the two chair conformers would be approximately the difference in their A-values (1.4 - 0.7 = 0.7 kcal/mol). The environment can influence this equilibrium; polar solvents may stabilize one conformer over the other through differential solvation.

Computational methods can map out the potential energy surface for this interconversion, identifying the transition states and intermediates. conicet.gov.ar To find the transition state for the ring flip, a transition state calculation, rather than a simple energy minimization, is required, often starting from a guess of the half-chair geometry. researchgate.net The rate of interconversion is temperature-dependent, being rapid at room temperature but slowing down at lower temperatures. libretexts.org

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction would be the nucleophilic addition to the formyl group's carbonyl carbon. academie-sciences.frkab.ac.ugkab.ac.ug

Theoretical studies have established that the trajectory of nucleophilic attack on a carbonyl group is not perpendicular to the C=O bond but occurs at an angle of approximately 105-107 degrees, known as the Bürgi-Dunitz angle. researchgate.net This trajectory minimizes steric hindrance and maximizes orbital overlap between the nucleophile's HOMO and the carbonyl's LUMO (the π* C=O orbital).

A computational study of a nucleophilic addition to this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material, the nucleophile, and the resulting tetrahedral intermediate.

Transition State Search: Locating the transition state structure along the reaction coordinate. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points (minima or transition state) and calculating the zero-point vibrational energies to refine the energy profile.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct transition state has been found.

Studies on Intermolecular Interactions

The formyl and carboxylic acid groups in this compound are capable of engaging in a variety of intermolecular interactions, which are crucial for determining the physical properties of the substance, such as its melting point, boiling point, and solubility.

The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen and hydroxyl oxygen). The formyl group contains a hydrogen bond acceptor (the carbonyl oxygen). These functionalities allow for the formation of rich hydrogen bonding networks.

Carboxylic Acid Dimers: In the solid state and in non-polar solvents, carboxylic acids typically form centrosymmetric dimers through two strong hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net

Chain and Sheet Structures: The presence of the additional formyl group as a hydrogen bond acceptor could lead to more complex hydrogen bonding motifs, potentially forming chains or sheets where one molecule's carboxylic acid group interacts with the formyl group of another.

Interactions with Solvents: In protic solvents like water, the molecule can act as both a hydrogen bond donor and acceptor with the solvent molecules, which is a key factor in its solubility. libretexts.org

Illustrative Hydrogen Bond Parameters:

The following table provides typical parameters for hydrogen bonds that could be formed by this compound, based on general principles of hydrogen bonding.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Energy (kJ/mol) |

| Carboxylic Acid O-H···O=C (Carboxylic Acid Dimer) | 2.6 - 2.8 | 25 - 40 |

| Carboxylic Acid O-H···O=C (Formyl) | 2.7 - 2.9 | 15 - 25 |

| Water O-H···O=C (Carboxylic Acid) | 2.8 - 3.0 | 15 - 20 |

| Water O-H···O=C (Formyl) | 2.8 - 3.1 | 10 - 18 |

| Carboxylic Acid O-H···OH₂ (Water) | 2.7 - 2.9 | 20 - 30 |

Note: The data in this table is based on typical values for these types of hydrogen bonds and is for illustrative purposes only.

The adsorption of carboxylic acids onto various surfaces is a widely studied phenomenon with applications in areas such as corrosion inhibition, surface modification, and chromatography. The adsorption of this compound on a model surface, such as a metal oxide or a carbon-based material, would be governed by the interactions between its functional groups and the surface.

On Metal Oxide Surfaces: Carboxylic acids can adsorb on metal oxide surfaces like alumina (B75360) (Al₂O₃) or titania (TiO₂) through various mechanisms, including hydrogen bonding with surface hydroxyl groups or the formation of carboxylate complexes with surface metal ions. nih.gov The presence of the formyl group could lead to additional hydrogen bonding interactions with the surface.

On Carbon Surfaces: On non-polar surfaces like graphite (B72142) or activated carbon, adsorption is more likely to be driven by van der Waals forces and potentially π-π interactions if the surface has graphitic character, although the cyclohexane ring itself is not aromatic. The polar functional groups would influence the orientation of the molecule on the surface. orientjchem.org

The adsorption behavior can be modeled computationally by calculating the interaction energy between the molecule and a model slab of the surface material. Different adsorption geometries and orientations would be tested to find the most stable configuration.

Advanced Analytical Techniques in Research on 1 Formylcyclohexane 1 Carboxylic Acid

The detailed structural analysis and quantification of 1-Formylcyclohexane-1-carboxylic acid rely on a suite of advanced analytical techniques. Spectroscopic methods are indispensable for elucidating its molecular structure, while chromatographic techniques are essential for its separation and purity assessment.

Emerging Research Avenues and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the adoption of green and sustainable practices, moving away from hazardous reagents and environmentally damaging solvents. novapublishers.com Research into the synthesis of 1-Formylcyclohexane-1-carboxylic acid is anticipated to align with these principles, focusing on atom economy, use of renewable feedstocks, and energy efficiency. patsnap.com

Future synthetic strategies could explore bio-based routes, potentially starting from cellulose (B213188) or hemicellulose-derived platform chemicals. rsc.orgrsc.org One prospective pathway could involve the catalytic conversion of biomass-derived precursors into a suitable cyclohexane (B81311) intermediate, followed by selective oxidation. The oxidation of aldehydes is a cornerstone of organic synthesis, and green methods utilizing oxidants like hydrogen peroxide (H₂O₂) in the presence of recyclable catalysts are becoming increasingly prevalent. mdpi.comresearchgate.net Another innovative approach could be the hydrocarboxylation of a corresponding cyclohexanol (B46403) precursor using carbon dioxide (CO₂) and hydrogen (H₂), which would represent a highly atom-economical and sustainable route. rsc.org The development of solvent-free reaction conditions or the use of green solvents like water or ionic liquids will be crucial in minimizing the environmental footprint of its synthesis. researchgate.netrecodeh2020.eu

| Parameter | Traditional Synthetic Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Renewable biomass, cellulose derivatives rsc.org |

| Oxidants/Reagents | Heavy metal oxidants (e.g., CrO₃) | H₂O₂, O₂, CO₂ mdpi.comrsc.org |

| Solvents | Chlorinated hydrocarbons, volatile organics | Water, supercritical CO₂, ionic liquids, or solvent-free conditions researchgate.net |

| Byproducts | Stoichiometric toxic waste | Water, recyclable catalyst systems |

| Energy Input | High temperature and pressure | Mild reaction conditions, microwave-assisted synthesis novapublishers.com |

Catalyst Development for Selective Transformations

The presence of two distinct functional groups—a reactive aldehyde and a more stable carboxylic acid—makes this compound an ideal substrate for studies in selective catalysis. Future research will undoubtedly focus on developing catalysts that can target one functional group while leaving the other untouched.

A primary area of investigation will be the selective hydrogenation of the formyl group to a hydroxymethyl group, yielding 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid. This transformation requires catalysts with high chemoselectivity. Supported bimetallic catalysts, such as those containing palladium and rhenium (Pd-Re), have shown enhanced selectivity in the hydrogenation of oxygenated organic compounds and could be adapted for this purpose. mdpi.com The choice of metal, support, and reaction conditions is critical in directing the reaction pathway. acs.orggoogle.com For instance, certain noble metal catalysts (e.g., Pt, Pd, Ru) are known to hydrogenate aldehydes, while others are more effective for carboxylic acid reduction. mdpi.com

Conversely, catalysts could be designed for selective reactions at the carboxylic acid group. Boron-based catalysts, for example, have shown a high affinity for activating carboxyl groups, enabling novel carbon-carbon bond-forming reactions that are selective over other functional groups. u-tokyo.ac.jp The development of bifunctional catalysts, which possess two distinct active sites, represents a particularly promising frontier. chemeurope.comacs.org Such a catalyst could, in a single step, facilitate a cascade reaction involving both the formyl and carboxyl moieties, perhaps through one site recognizing and binding the carboxyl group while the other site catalyzes a transformation on the formyl group. nih.govchemrxiv.org

| Target Transformation | Potential Catalyst Type | Rationale / Key Features |

|---|---|---|

| Selective Formyl Hydrogenation (-CHO → -CH₂OH) | Supported Pd-Re or Ru-based catalysts | High activity and selectivity for aldehyde hydrogenation over carboxylic acid reduction. mdpi.comacs.org |

| Selective Carboxyl Group Activation | Boron-based Lewis acid catalysts | High affinity for carboxyl groups, enabling selective transformations like amidation or esterification. u-tokyo.ac.jp |

| Intramolecular Cyclization | Bifunctional acid-base catalysts | Can facilitate intramolecular aldol-type reactions or lactonization under specific conditions. chemeurope.com |

| Reductive Amination of Formyl Group | Nickel or Cobalt catalysts with H₂/NH₃ | Converts the aldehyde to an amine, creating a valuable amino acid derivative. mdpi.com |

Exploration of Novel Reaction Pathways and Unexpected Reactivity

The unique structural arrangement of this compound may give rise to novel and potentially unexpected chemical reactivity. The proximity of the electrophilic aldehyde carbon and the nucleophilic carboxylate oxygen (under basic conditions) or the protonated carbonyl (under acidic conditions) could facilitate unique intramolecular reactions.

Future research could explore pathways such as intramolecular Cannizzaro-type reactions or cyclizations to form lactones under specific catalytic conditions. The rigid cyclohexane scaffold can lead to unusual product formations not typically observed in acyclic analogues. rsc.org Studies on the condensation reactions of cyclohexanediones have revealed unexpected products, suggesting that the cyclic nature of the substrate plays a crucial role in directing reaction outcomes. rsc.org Similarly, investigations into derivatization of cyclohexane-based molecules have sometimes led to the formation of unexpected diastereomers, highlighting the complex interplay of stereochemistry and reactivity. nih.govacs.org

Furthermore, the molecule could serve as a versatile building block in multicomponent reactions. A single catalyst could orchestrate a sequence where the aldehyde first reacts with one component (e.g., an amine to form an imine) followed by an intramolecular reaction involving the carboxylic acid, leading to complex heterocyclic structures in a single pot. The exploration of photochemical activation could also unlock novel reaction pathways not accessible through traditional thermal methods. acs.org

Advanced Computational Methodologies for Predictive Studies

Advanced computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, accelerating research and circumventing costly and time-consuming trial-and-error experimentation. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's conformational landscape. e3s-conferences.org The orientation of the formyl and carboxyl groups (axial vs. equatorial) significantly impacts their reactivity due to steric and electronic effects, and computational models can determine the most stable conformers and the energy barriers for interconversion. acs.orgsapub.orglibretexts.org DFT is also invaluable for designing catalysts by modeling the interaction between the substrate and the catalyst's active site, elucidating reaction mechanisms, and predicting the energy barriers for various potential reaction pathways. rsc.orgresearchgate.net This predictive power can guide the rational design of catalysts for the selective transformations discussed previously.

Beyond DFT, the rise of machine learning in chemistry presents exciting future possibilities. rsc.org Neural network models, trained on vast databases of known chemical reactions, can predict the outcomes of reactions with novel substrates or suggest suitable reaction conditions, including catalysts, solvents, and temperature. nih.govacs.org Such models could be used to screen for novel, high-yield synthetic routes to this compound or to discover unprecedented transformations of the molecule itself, pushing the boundaries of chemical synthesis. rsc.org

Q & A

Q. Does the formyl group contribute to cyclooxygenase (COX) inhibition, and how do structural analogs inform this mechanism?

- Methodology : While direct evidence is limited, analogs like 1-hydroxycyclohexanecarboxylic acid inhibit COX-2 by competing with arachidonic acid. Molecular docking studies model formyl-group interactions with COX active sites, guiding analog design .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.